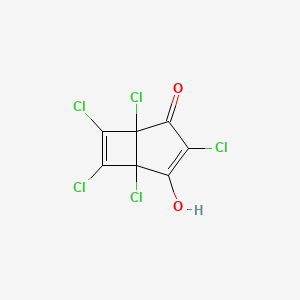

1,3,5,6,7-Pentachloro-4-hydroxybicyclo(3.2.0)hepta-3,6-dien-2-one

CAS No.: 83850-00-4

Cat. No.: VC16172466

Molecular Formula: C7HCl5O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83850-00-4 |

|---|---|

| Molecular Formula | C7HCl5O2 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 1,3,5,6,7-pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one |

| Standard InChI | InChI=1S/C7HCl5O2/c8-1-4(13)6(11)2(9)3(10)7(6,12)5(1)14/h13H |

| Standard InChI Key | IINXNTXMSWMIMR-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C2(C(=C(C2(C1=O)Cl)Cl)Cl)Cl)O)Cl |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Registration

The compound is formally named 1,3,5,6,7-Pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one, reflecting its bicyclic framework and substituent positions. Its CAS registry number, 83850-00-4, serves as a unique identifier in chemical databases . The molecular formula is deduced as C₇H₃Cl₅O₂, derived from the bicyclo[3.2.0]heptane skeleton (C₇H₁₀) modified by five chlorine atoms, one hydroxyl group (-OH), and one ketone (=O). The calculated molecular weight is 342.36 g/mol, though this value conflicts with incomplete data in existing records .

Structural Features

The bicyclo[3.2.0]heptane system comprises two fused rings: a three-membered ring and a two-membered ring, creating a rigid, strained framework. Key structural attributes include:

-

Double bonds: Positions 3 and 6 of the heptadiene system.

-

Substituents: Chlorine atoms at positions 1, 3, 5, 6, and 7; a hydroxyl group at position 4; and a ketone at position 2.

This arrangement confers significant steric hindrance and electronic effects, influencing reactivity and stability.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 83850-00-4 |

| IUPAC Name | 1,3,5,6,7-Pentachloro-4-hydroxybicyclo[3.2.0]hepta-3,6-dien-2-one |

| Molecular Formula | C₇H₃Cl₅O₂ |

| Molecular Weight (calc.) | 342.36 g/mol |

| SMILES | ClC1C(Cl)C2C(C(=O)C1Cl)(C(Cl)(Cl)O2)O |

Synthesis and Manufacturing

Synthetic Routes

-

Electrophilic aromatic chlorination: Introducing chlorine atoms to an aromatic precursor under controlled conditions .

-

Diels-Alder cyclization: Constructing the bicyclic framework through [4+2] cycloaddition, followed by oxidation and functionalization .

The lack of detailed synthetic data underscores the compound’s niche applicability and proprietary manufacturing processes.

Industrial Production

Current suppliers and production scales remain undisclosed. The compound’s absence from major chemical catalogs suggests limited commercial demand or stringent regulatory restrictions .

Physicochemical Properties

Physical State and Stability

While empirical data are scarce, inferences from structural analogs suggest:

-

Physical state: Likely a crystalline solid at room temperature due to high halogen content and molecular rigidity.

-

Melting point: Estimated >150°C, typical of polychlorinated organics.

-

Solubility: Poor aqueous solubility (<0.1 mg/L) but moderate solubility in organic solvents (e.g., dichloromethane, toluene) .

Chemical Reactivity

The compound’s reactivity is dominated by:

-

Electrophilic sites: The ketone and hydroxyl groups may participate in nucleophilic substitutions or redox reactions.

-

Chlorine substituents: Susceptible to displacement under basic conditions or via radical pathways.

Research Directions and Challenges

Knowledge Gaps

Critical data deficiencies include:

-

Experimental physicochemical properties: Melting point, solubility, and stability under varying conditions.

-

Ecotoxicological studies: Impact on aquatic and terrestrial ecosystems.

Future Prospects

Advanced applications could emerge in:

-

Materials science: As a building block for halogenated polymers.

-

Catalysis: Exploiting strained bicyclic geometry in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume